molecular formula C12H16ClFN2O B2768995 N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride CAS No. 1316221-64-3

N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride

Cat. No.: B2768995
CAS No.: 1316221-64-3
M. Wt: 258.72
InChI Key: AMELRZCSQQJMPE-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride (CAS: 1316221-64-3) is a synthetic small molecule characterized by a four-membered azetidine ring substituted with a carboxamide group and a 4-fluorophenyl ethyl side chain. Its InChIKey is AMELRZCSQQJMPE-UHFFFAOYSA-N .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]azetidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O.ClH/c13-11-3-1-9(2-4-11)5-6-15-12(16)10-7-14-8-10;/h1-4,10,14H,5-8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMELRZCSQQJMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NCCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₅FN₂O
  • Molecular Weight : 222.26 g/mol
  • Structural Features : The compound features a fluorinated phenyl group and an azetidine ring, which contribute to its unique reactivity and stability.

The presence of the fluorine atom on the phenyl ring is particularly significant, as it can enhance the compound's biological activity and pharmacokinetic properties. Fluorine substitution is a common strategy in medicinal chemistry to improve binding affinity and metabolic stability.

Medicinal Chemistry

N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride has potential applications in the development of new therapeutic agents. Its structural characteristics suggest various avenues for exploration:

  • Neuroprotective Properties : Preliminary research indicates that azetidine derivatives may exhibit neuroprotective effects, making this compound a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
  • Antimicrobial and Antiviral Activities : Investigations into the biological activities of similar compounds have revealed potential antimicrobial and antiviral properties, suggesting that this compound could be evaluated for similar effects.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its structural features allow for further functionalization, which can lead to the development of novel compounds with specific biological activities.

Case Studies and Research Findings

Although specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

  • Neuroprotective Research : Studies on azetidine derivatives have shown promise in neuroprotection, indicating that this compound may be relevant in developing treatments for neurodegenerative diseases.
  • Synthesis of Derivatives : Research has focused on synthesizing new azetidine derivatives, demonstrating efficient routes that could be adapted for producing this compound .

Mechanism of Action

The mechanism of action of N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Overview

The compound shares structural motifs with several fluorophenyl-containing derivatives, differing primarily in core heterocyclic rings, substituents, and therapeutic applications. Below is a comparative analysis:

Table 1: Key Comparisons with Structurally Related Compounds
Compound Name Core Structure Key Substituents Therapeutic Area Key Differentiators References
N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide HCl Azetidine 4-Fluorophenyl ethyl, carboxamide Undisclosed (research phase) Azetidine ring (4-membered), hydrochloride salt
Pruvanserin Hydrochloride Piperazine 4-Fluorophenyl ethyl, indole-3-carbonitrile Insomnia, major depression Piperazine core (6-membered), serotonin receptor antagonism
Mibefradil-related compounds (e.g., 2-(4-Fluorophenyl)-3-methylbutyric acid) Butyric acid 4-Fluorophenyl, methyl group Cardiovascular (calcium channel blocker) Linear aliphatic chain, calcium channel targeting
1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine Benzimidazole 4-Fluorophenyl methyl Antimicrobial/antiviral (hypothesized) Benzimidazole core, amine substituent

Detailed Analysis

Pruvanserin Hydrochloride (CAS: 443144-27-2)
  • Structural Differences : Pruvanserin replaces the azetidine ring with a piperazine core, conjugated to an indole-3-carbonitrile group. The 4-fluorophenyl ethyl side chain is retained .
  • Pharmacological Profile : Pruvanserin is a serotonin (5-HT2A) receptor antagonist, validated in clinical trials for insomnia and depression .
Mibefradil-Related Compounds (e.g., CAS: 55332-37-1)
  • Structural Differences : Mibefradil derivatives feature a fluorophenyl group attached to a butyric acid backbone rather than a heterocyclic core.
  • Pharmacological Profile : These compounds inhibit T-type calcium channels, used historically for hypertension and angina .
  • Key Differentiator : The absence of a heterocyclic ring reduces steric hindrance, favoring interaction with ion channels rather than G-protein-coupled receptors.
Benzimidazole Derivatives (e.g., 1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-amine)
  • Structural Differences : The benzimidazole core replaces azetidine, with a fluorophenyl methyl group directly attached.

Physicochemical and Pharmacokinetic Considerations

  • Solubility : The hydrochloride salt of the target compound enhances aqueous solubility compared to freebase analogs like Mibefradil derivatives .
  • Metabolic Stability : The azetidine ring’s strain may increase susceptibility to oxidative metabolism compared to piperazine or benzimidazole cores .

Biological Activity

N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₅FN₂O
  • Molecular Weight : 222.26 g/mol
  • CAS Number : 1286208-24-9
  • SMILES Notation : C(CNC(C1CNC1)=O)c1ccc(cc1)F

The presence of a fluorine atom on the phenyl ring is significant as it can enhance the compound's biological activity and pharmacokinetic properties, such as binding affinity and metabolic stability.

Anticancer Potential

Research indicates that compounds with similar structural motifs to this compound may exhibit anticancer properties. For instance, azetidine derivatives have been studied for their neuroprotective effects and potential in treating neurodegenerative diseases like Alzheimer's disease.

In vitro studies have demonstrated that fluorinated compounds often show enhanced antiproliferative activity against various cancer cell lines compared to their non-fluorinated counterparts. This suggests that this compound could be a candidate for further investigation in cancer therapeutics .

Comparison with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesUnique Aspects
AZD-9291EGFR inhibitorTargeted therapy for specific cancer types
N-[2-(4-Chlorophenyl)ethyl]azetidine-3-carboxamideChlorine substitution instead of fluorineMay exhibit different biological activity
N-[2-(Phenyl)ethyl]azetidine-3-carboxamideLacks fluorine substitutionDifferent pharmacokinetic properties

The variations in substituents (fluorine vs. chlorine) significantly influence the biological activity and therapeutic applications of these compounds .

Case Studies and Research Findings

Although direct studies on this compound are sparse, related research has provided insights into its potential applications:

  • Neuroprotective Studies : Azetidine derivatives have shown promise in neuroprotection, which could be relevant for developing therapies for Alzheimer’s disease.
  • Antimicrobial Activity : Similar compounds have been investigated for their antimicrobial properties, indicating a broader spectrum of biological activities that may be explored with this compound.
  • Polymer Applications : The compound is also being considered in polymer science due to its unique chemical structure, which could lead to materials with novel properties.

Q & A

Q. How to design analogs with improved metabolic stability without compromising activity?

  • Methodological Answer : Introduce deuterium at metabolically labile positions (e.g., benzylic hydrogens) or replace ester groups with amides. Test analogs in human liver microsome (HLM) assays and correlate results with in silico metabolite prediction tools (e.g., MetaSite) .

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